7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858766
InChI: InChI=1S/C13H10ClN3O2/c1-7-11-12(19-17-7)10(15-16-13(11)18)6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C13H10ClN3O2
Molecular Weight: 275.69 g/mol

7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

CAS No.:

Cat. No.: VC15858766

Molecular Formula: C13H10ClN3O2

Molecular Weight: 275.69 g/mol

* For research use only. Not for human or veterinary use.

7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one -

Specification

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69 g/mol
IUPAC Name 7-[(3-chlorophenyl)methyl]-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C13H10ClN3O2/c1-7-11-12(19-17-7)10(15-16-13(11)18)6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,16,18)
Standard InChI Key NZTDSNHYRCKYJR-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C(=O)NN=C2CC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (molecular formula: C13H10ClN3O2\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_2, molecular weight: 275.69 g/mol) belongs to the isoxazolo[4,5-d]pyridazinone class, which combines a five-membered isoxazole ring fused to a six-membered pyridazinone system. The substitution pattern includes a 3-chlorobenzyl group at position 7 and a methyl group at position 3, conferring distinct electronic and steric properties.

IUPAC Nomenclature and Stereochemical Considerations

Synthetic Routes and Optimization

The synthesis of 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one likely follows multistep protocols common to isoxazolo-pyridazinones, involving cyclocondensation, halogenation, and substitution reactions.

Key Synthetic Steps

  • Formation of the Pyridazinone Core: Cyclization of dihydropyridazine precursors with nitrile oxides generates the fused isoxazole ring .

  • Bromination/Chlorination: Electrophilic halogenation at position 7 introduces reactivity for subsequent benzylation.

  • Benzylation: Nucleophilic substitution or metal-catalyzed coupling attaches the 3-chlorobenzyl group.

  • Methylation: Alkylation at position 3 completes the substitution pattern .

Table 1: Hypothesized Reaction Conditions

StepReagents/ConditionsYield*
CyclocondensationHNO3_3, Ac2_2O, 0–5°C~40%
HalogenationNBS, AIBN, CCl4_4, reflux55–60%
Benzylation3-Chlorobenzyl bromide, K2_2CO3_3, DMF70%
MethylationCH3_3I, NaH, THF65%

*Yields estimated from analogous syntheses .

Physicochemical Properties and Stability

Predicted Solubility and LogP

  • LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, indicating poor water solubility.

Thermal Stability

Isoxazolo-pyridazinones generally decompose above 200°C, with melting points ranging from 180–220°C depending on substitution . The electron-withdrawing chlorine atom may enhance thermal stability compared to non-halogenated analogs.

Biological Activity and Mechanistic Insights

Though direct pharmacological studies are absent, structural similarities to PDE4 inhibitors and glutamate receptor modulators suggest potential therapeutic avenues .

Metabotropic Glutamate Receptor (mGluR) Modulation

Isoxazolo[3,4-d]pyridazinones exhibit positive allosteric modulation at mGluR5, implicating the core structure in neuromodulatory activity . Substitution at position 7 with aromatic groups (e.g., 3-chlorobenzyl) could fine-tune receptor subtype selectivity .

Research Gaps and Future Directions

  • Synthetic Scalability: Current routes require optimization for gram-scale production.

  • ADMET Profiling: Predictive toxicology and pharmacokinetic studies are needed to assess viability as a lead compound.

  • Target Validation: High-throughput screening against PDE4 subtypes and mGluRs would clarify mechanistic pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator